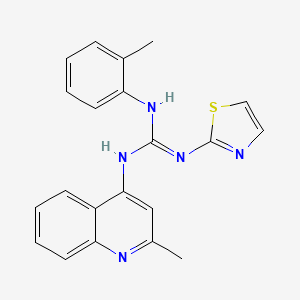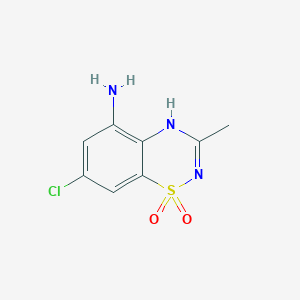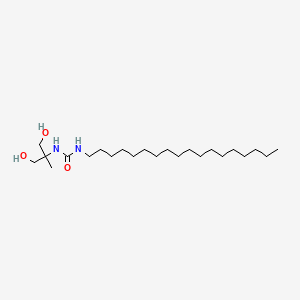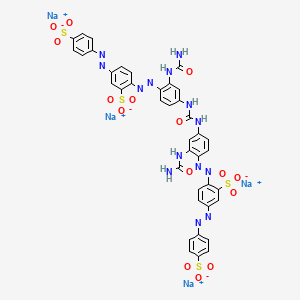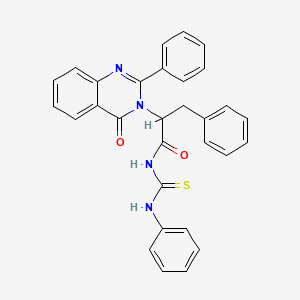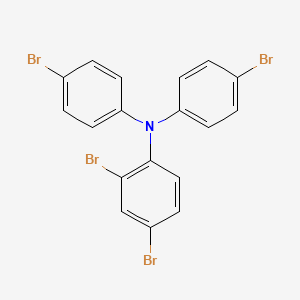
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is a chemical compound with the molecular formula C18H11Br4N. It is known for its applications in various fields, including organic electronics and materials science. The compound is characterized by the presence of bromine atoms at specific positions on the phenyl rings, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline typically involves the bromination of N,N-bis(4-bromophenyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and may require heating to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Substitution: Grignard reagents, organolithium compounds.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline has several scientific research applications:
Organic Electronics: It is used as a building block for hole transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the synthesis of polytriarylamine semiconductors, which are essential for various electronic applications.
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-N,N-bis(4-bromophenyl)aniline involves its interaction with specific molecular targets. The bromine atoms on the phenyl rings can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(4-bromophenyl)aniline
- 4,4’-Dibromotriphenylamine
- 2,4-Dibromoaniline
Uniqueness
2,4-Dibromo-N,N-bis(4-bromophenyl)aniline is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control of electronic characteristics, such as in organic electronics and materials science .
Propiedades
Número CAS |
73087-80-6 |
|---|---|
Fórmula molecular |
C18H11Br4N |
Peso molecular |
560.9 g/mol |
Nombre IUPAC |
2,4-dibromo-N,N-bis(4-bromophenyl)aniline |
InChI |
InChI=1S/C18H11Br4N/c19-12-1-6-15(7-2-12)23(16-8-3-13(20)4-9-16)18-10-5-14(21)11-17(18)22/h1-11H |
Clave InChI |
AZALBCPWZPOLEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N(C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
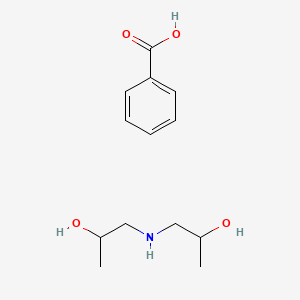
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
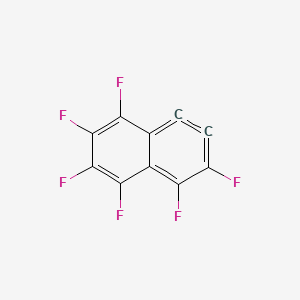
![2-Oxa-spiro[4.5]dec-8-ene-1,7-dione, 4,6-dihydroxy-3,10-dimethyl-](/img/structure/B14458022.png)
